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molecular formula C13H13Cl2N B1469405 1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile CAS No. 1307812-13-0

1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile

Cat. No. B1469405
M. Wt: 254.15 g/mol
InChI Key: UFNRMHRNHPKLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216972B2

Procedure details

To a solution of 2-(3,5-dichlorophenyl)acetonitrile (2 g, 10.75 mmol) in N,N-dimethylformamide (40 mL) at 0° C. was added 60% sodium hydride (0.946 g, 23.65 mmol) and the mixture was stirred for 1 min. Then 1,5-dibromopentane (1.464 mL, 10.75 mmol) was added, and the mixture was stirred at 0° C. for 1 hr and at room temperature for 14 hrs. About 100 mL of water was added, and the product was extracted with ethyl acetate. The extract was washed with water and brine. The combined aqueous layers were extracted with ethyl acetate once and washed with brine. The extracts were dried over sodium sulfate and evaporated to give an oily residue. It was purified by Combiflash (120 g silica gel) by eluting with 5:95 EtOAc-hexane to give the desired 1-(3,5-dichlorophenyl)cyclohexanecarbonitrile (2.16 g, 79% yield) as a crystalline solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.38 (2H, d, J=1.76 Hz), 7.32 (1H, t, J=1.76 Hz), 2.14 (2H, d, J=11.86 Hz), 1.67-1.94 (8H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.464 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[H-].[Na+].Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br.O>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:10]#[N:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CC#N
Name
Quantity
0.946 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.464 mL
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hr and at room temperature for 14 hrs
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate once
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
It was purified by Combiflash (120 g silica gel)
WASH
Type
WASH
Details
by eluting with 5:95 EtOAc-hexane

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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